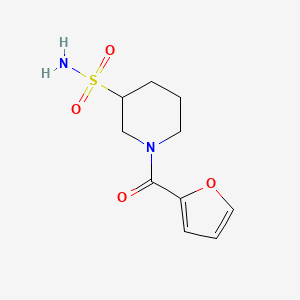![molecular formula C13H17NO2 B7574632 N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide, also known as BHCMC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BHCMC belongs to the class of cyclobutanecarboxamide compounds and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in the pathogenesis of diseases. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the development of Alzheimer's disease, and to modulate the activity of various signaling pathways involved in cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can help in the prevention and treatment of various diseases. It has also been shown to improve cognitive function and memory, making it a potential therapeutic agent for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its high cost and limited availability may pose challenges for its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide. One potential area of research is the development of novel this compound derivatives with improved therapeutic properties. Another potential area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to explore its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields of scientific research. Its mechanism of action and physiological effects make it a potential therapeutic agent for the treatment of neurodegenerative diseases, cancer, and inflammation. Further research is needed to explore its full potential and to develop novel derivatives with improved therapeutic properties.
Métodos De Síntesis
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde and cyclobutanecarboxylic acid, followed by reduction and methylation. The final product is obtained through purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has shown promising results in the treatment of neurodegenerative diseases, cancer, and inflammation.
Propiedades
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14(13(16)11-3-2-4-11)9-10-5-7-12(15)8-6-10/h5-8,11,15H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMUZDMFNGPHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)O)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

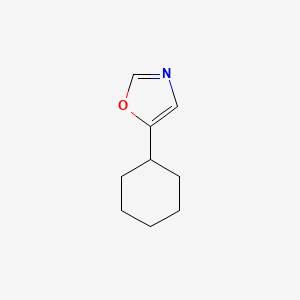
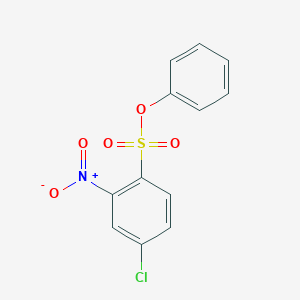
![[2-(Trifluoromethyl)phenyl]methylurea](/img/structure/B7574561.png)
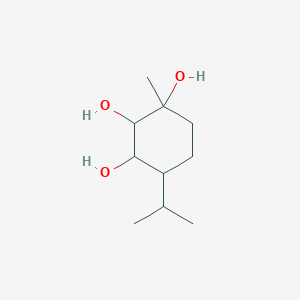
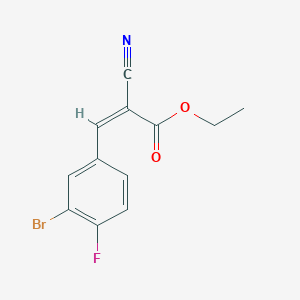

![N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7574588.png)

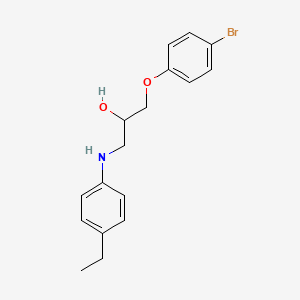
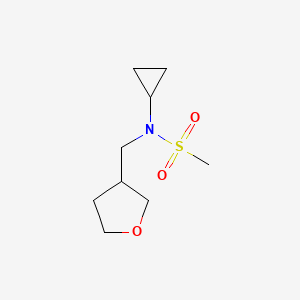
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)
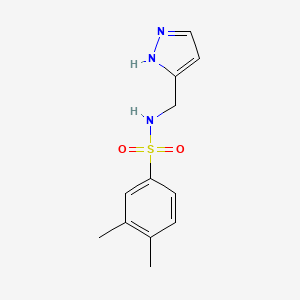
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)
